1-bromonaphthalene-2-carboxamide
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Overview
Description
1-Bromonaphthalene-2-carboxamide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the first position and a carboxamide group at the second position of the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Bromonaphthalene-2-carboxamide can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by the introduction of the carboxamide group. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1-bromonaphthalene is then reacted with an appropriate amide source, such as ammonia or an amine, to form this compound .
Industrial production methods often involve the use of hydrobromic acid and hydrogen peroxide for the bromination step, followed by the addition of an amide source under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromonaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium cyanide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation . Major products formed from these reactions include nitriles, amines, and carboxylic acids.
Scientific Research Applications
1-Bromonaphthalene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromonaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-Bromonaphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-Bromonaphthalene: Lacks the carboxamide group and is primarily used as an intermediate in organic synthesis.
2-Bromonaphthalene: An isomer with the bromine atom at the second position, used in similar applications.
1-Iodonaphthalene: Contains an iodine atom instead of bromine, used in cross-coupling reactions.
The uniqueness of this compound lies in its combination of the bromine atom and carboxamide group, which imparts specific chemical and biological properties .
Properties
CAS No. |
288607-09-0 |
---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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